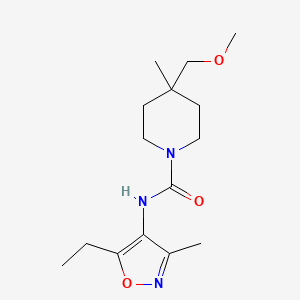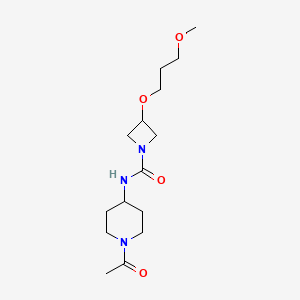![molecular formula C20H30N2O2 B7058975 N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide](/img/structure/B7058975.png)
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a methylphenyl group, and an oxane carboxamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the methylphenyl group. One common method involves the alkylation of piperidine with 4-methylbenzyl chloride under basic conditions to form the intermediate 1-[(4-methylphenyl)methyl]piperidine. This intermediate is then reacted with oxane-3-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane carboxamide moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Properties
IUPAC Name |
N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-4-6-18(7-5-16)14-22-10-8-17(9-11-22)13-21-20(23)19-3-2-12-24-15-19/h4-7,17,19H,2-3,8-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJLMOFEZKZVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)CNC(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-3-methylphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B7058895.png)
![5-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7058900.png)
![3-[3-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one](/img/structure/B7058904.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7058912.png)
![Methyl 3-[2-[(2-methyl-1,2,4-triazol-3-yl)carbamoylamino]ethyl]benzoate](/img/structure/B7058926.png)

![2H-triazol-4-yl-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B7058941.png)
![4-acetyl-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylthiophene-2-carboxamide](/img/structure/B7058955.png)
![4-ethoxy-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide](/img/structure/B7058960.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-(3-ethyl-1-methylpyrazol-4-yl)urea](/img/structure/B7058968.png)
![N-[3-(3-bromophenyl)propyl]-N'-(2-chloropyridin-3-yl)oxamide](/img/structure/B7058978.png)

![2-[[2-(Cyclohexen-1-yl)acetyl]amino]propanediamide](/img/structure/B7058993.png)
![(3-Propan-2-yl-1,2-oxazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7059008.png)
